

YC-1: A Comprehensive Technical Guide for Researchers in Molecular Biology

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Compound of Interest

Compound Name: *yc-1*

Cat. No.: B235206

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Abstract

YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a versatile small molecule that has garnered significant attention in the scientific community for its multifaceted biological activities. Initially developed as a potential therapeutic agent for circulatory disorders, its utility as a research tool has expanded considerably. This technical guide provides an in-depth overview of **YC-1**, focusing on its core mechanisms of action: the activation of soluble guanylate cyclase (sGC) and the inhibition of Hypoxia-Inducible Factor-1 α (HIF-1 α). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive resource, including detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways to facilitate the effective use of **YC-1** in a laboratory setting.

Introduction

YC-1 is a benzylindazole derivative that exhibits a range of biological effects, most notably its ability to modulate cellular signaling pathways critical in both physiological and pathological processes. Its two primary, and seemingly independent, mechanisms of action make it a unique tool for investigating the nitric oxide (NO)-sGC-cGMP pathway and the cellular response to hypoxia.

- Soluble Guanylate Cyclase (sGC) Activation: **YC-1** is a potent, NO-independent activator of sGC, the primary receptor for NO.^{[1][2]} This activation leads to an increase in intracellular

cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, platelet aggregation inhibition, and neurotransmission.[3]

- Hypoxia-Inducible Factor-1 α (HIF-1 α) Inhibition: **YC-1** has been shown to suppress the accumulation of HIF-1 α , a master regulator of the cellular response to low oxygen levels (hypoxia).[4] By inhibiting HIF-1 α , **YC-1** can block angiogenesis and tumor cell adaptation to hypoxic environments, making it a valuable tool for cancer research.[4]

This guide will delve into the technical details of these mechanisms, providing researchers with the necessary information to effectively utilize **YC-1** in their studies.

Quantitative Data: Potency of YC-1

The following tables summarize the reported potency of **YC-1** in various assays. These values can serve as a starting point for experimental design.

Table 1: **YC-1** Inhibition of Platelet Aggregation

Agonist	Species	IC50 (μ M)	Reference
U46619 (a thromboxane A2 analog)	Human	2.1 ± 0.03	[5][6]
Collagen	Human	11.7 ± 2.1	[5][6]
Thrombin	Human	59.3 ± 7.1	[5][6]
Arachidonic Acid	Rabbit	Concentration-dependent inhibition	[1]
Platelet-Activating Factor (PAF)	Rabbit	Concentration-dependent inhibition	[1]

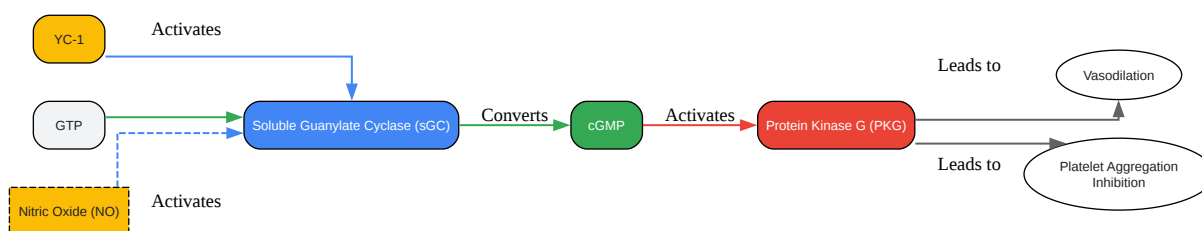
Table 2: **YC-1** Activity on sGC and HIF-1 α

Parameter	System	Value	Reference
sGC Activation (EC50)	Purified sGC	~0.3 μ M	[7]
HIF-1 α Inhibition (IC50)	Prostate Cancer Cells (PC-3)	1.2 μ mol/L	[8]
Vasorelaxation (IC50)	Rabbit Aortic Rings	0.3 μ M	[7]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **YC-1**.

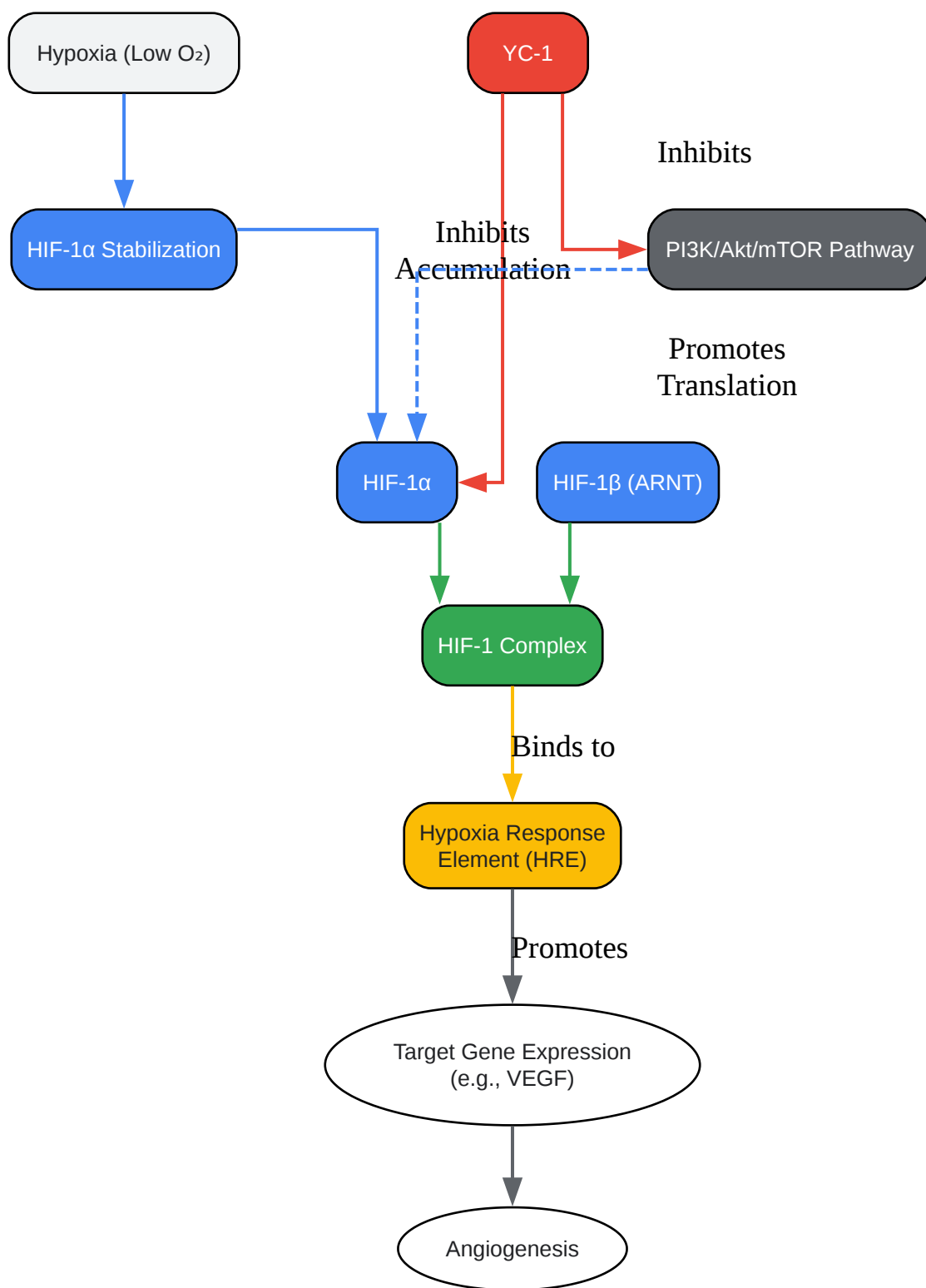
Soluble Guanylate Cyclase (sGC) Activation Pathway



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Caption: **YC-1** directly activates sGC, leading to cGMP production and downstream effects.

Hypoxia-Inducible Factor-1 α (HIF-1 α) Inhibition Pathway

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